
4-Benzoyl-4-bromobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-4-bromobutyric acid is an organic compound that features both a benzoyl group and a bromobutyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-4-bromobutyric acid typically involves the bromination of butyric acid derivatives followed by benzoylation. One common method involves the reaction of γ-butyrolactone with hydrogen bromide in the presence of sulfuric acid to produce 4-bromobutyric acid . This intermediate can then be subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-4-bromobutyric acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted butyric acid derivatives.
Scientific Research Applications
4-Benzoyl-4-bromobutyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving carboxylic acids.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzoyl-4-bromobutyric acid involves its reactivity at the benzylic and bromobutyric positions. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the bromine atom can undergo nucleophilic substitution. These reactions can lead to the formation of various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromobutyric acid: Shares the bromobutyric acid moiety but lacks the benzoyl group.
Benzoyl chloride: Contains the benzoyl group but lacks the bromobutyric acid moiety.
4-Fluorobutyric acid: Similar structure but with a fluorine atom instead of bromine.
Properties
CAS No. |
39826-14-7 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-bromo-5-oxo-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9(6-7-10(13)14)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |
InChI Key |
VSRWEJNGQWEPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
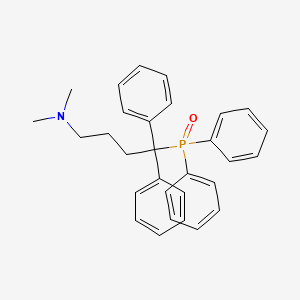
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)
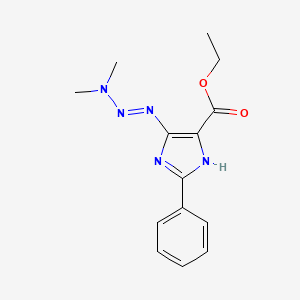


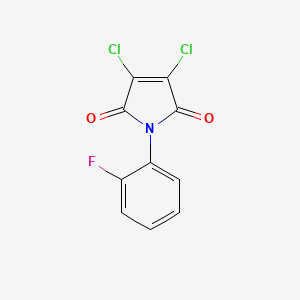
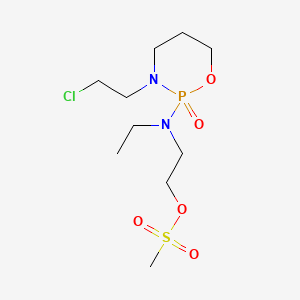
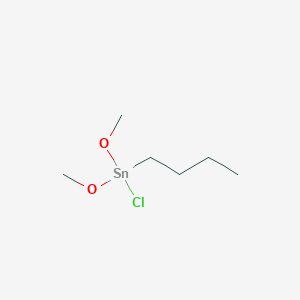
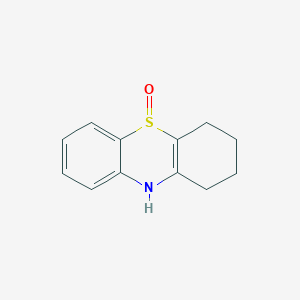

![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
